molecular formula C14H20O4 B1354068 Diallyl 1,4-Cyclohexanedicarboxylate CAS No. 20306-22-3

Diallyl 1,4-Cyclohexanedicarboxylate

Cat. No. B1354068
CAS RN: 20306-22-3
M. Wt: 252.31 g/mol
InChI Key: ZXTPJLLIHIDBKQ-UHFFFAOYSA-N
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Description

Diallyl 1,4-Cyclohexanedicarboxylate is a chemical compound with the molecular formula C14H20O4 . It is a clear liquid that is colorless to almost colorless .


Molecular Structure Analysis

The molecular structure of Diallyl 1,4-Cyclohexanedicarboxylate is based on its molecular formula, C14H20O4 . The compound has a molecular weight of 252.31 .


Physical And Chemical Properties Analysis

Diallyl 1,4-Cyclohexanedicarboxylate is a clear liquid that is colorless to almost colorless . It has a refractive index ranging from 1.4730 to 1.4770 . The specific gravity at 20°C is 1.06 .

Scientific Research Applications

Coordination Chemistry and Materials Science

Research into the coordination chemistry of cyclohexanepolycarboxylate ligands, including Diallyl 1,4-Cyclohexanedicarboxylate, highlights their potential applications in materials science, particularly as components of magnetic materials. The conformational flexibility of these ligands allows for the construction of diverse molecular structures with specific properties when coordinated with various metal ions (Lin & Tong, 2011).

Polymer Chemistry

In the field of polymer chemistry, Diallyl 1,4-Cyclohexanedicarboxylate serves as a monomer for the synthesis of polymers with specific properties. For example, the synthesis and corrosion inhibition study of certain polymers derived from Diallyl 1,4-Cyclohexanedicarboxylate demonstrate their potential as protective agents against metal corrosion, highlighting the compound's role in developing materials with enhanced durability (Ali & Saeed, 2001).

Hybrid Compounds and Coordination Networks

Diallyl 1,4-Cyclohexanedicarboxylate also participates in the formation of hybrid compounds and coordination networks. These materials exhibit diverse structures, from layered to three-dimensional frameworks, depending on the specific conditions and components used in their synthesis. Such versatility underscores the compound's value in designing materials with tailored properties for various applications (Rao, Thirumurugan, & Rao, 2007).

Biocompatibility and Biomedical Applications

Another significant area of application is in biomedical materials, where Diallyl 1,4-Cyclohexanedicarboxylate-based polymers have been studied for their biocompatibility and potential use in medical devices or drug delivery systems. The synthesis of multiblock aliphatic polyesters containing ether linkages derived from this compound has shown promising results in terms of solid-state properties and hydrolysis rates, indicating their suitability for biomedical applications (Gigli et al., 2014).

Future Directions

Diallyl 1,4-Cyclohexanedicarboxylate has been used in proteomics research . It has also been used in the synthesis of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolyester . Future research may explore more applications of this compound in various fields.

properties

IUPAC Name

bis(prop-2-enyl) cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTPJLLIHIDBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CCC(CC1)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460575
Record name Diallyl 1,4-Cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyl 1,4-Cyclohexanedicarboxylate

CAS RN

20306-22-3
Record name Diallyl 1,4-Cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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